molecular formula C7H8N2O B13578339 5,6-Dimethylpyrimidine-4-carbaldehyde

5,6-Dimethylpyrimidine-4-carbaldehyde

Cat. No.: B13578339
M. Wt: 136.15 g/mol
InChI Key: QGWBXSXROIUNTA-UHFFFAOYSA-N
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Description

5,6-Dimethylpyrimidine-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H8N2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of two methyl groups at positions 5 and 6, and an aldehyde group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylpyrimidine-4-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another method involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with indoline in the presence of sodium hydroxide in ethanol or methanol . This reaction proceeds under mild conditions and results in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Vilsmeier-Haack reaction is often employed due to its efficiency and scalability. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethylpyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often involve reagents such as Grignard reagents and organolithium compounds.

Major Products Formed

    Oxidation: 5,6-Dimethylpyrimidine-4-carboxylic acid.

    Reduction: 5,6-Dimethylpyrimidine-4-methanol.

    Substitution: Various substituted pyrimidine derivatives, depending on the nucleophile used.

Scientific Research Applications

5,6-Dimethylpyrimidine-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dimethylpyrimidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5,6-Dimethylpyrimidine-4-carbaldehyde can be compared with other similar compounds, such as:

    4,6-Dimethylpyrimidine: Lacks the aldehyde group, resulting in different chemical reactivity and applications.

    2-Amino-4,6-dimethylpyrimidine: Contains an amino group instead of an aldehyde group, leading to different biological activity and synthetic utility.

    4,6-Dichloropyrimidine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

5,6-dimethylpyrimidine-4-carbaldehyde

InChI

InChI=1S/C7H8N2O/c1-5-6(2)8-4-9-7(5)3-10/h3-4H,1-2H3

InChI Key

QGWBXSXROIUNTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1C=O)C

Origin of Product

United States

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